molecular formula C8H14N4 B1422921 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1311316-25-2

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B1422921
CAS No.: 1311316-25-2
M. Wt: 166.22 g/mol
InChI Key: PJYAFOPPECXXAT-UHFFFAOYSA-N
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Description

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 2-chloropyridine-3-carboxaldehyde, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Biological Activity

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's chemical formula is C8H14N4C_8H_{14}N_4 with a molecular weight of 166.23 g/mol. The IUPAC name is 2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine. Its structural representation can be described by the following SMILES notation: CCC1=NN2CC(CCC2=N1)N .

Anticancer Properties

Recent studies have explored the anticancer potential of various triazole derivatives, including compounds structurally related to this compound. For instance:

  • Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against leukemia cell lines .
CompoundCell LineIC50 (µM)
4eNB40.96
HL601.62
MV4-111.90
K5624.23

These findings suggest that structural modifications can enhance biological activity against specific cancer types.

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example:

  • JAK/STAT Pathway : Some studies indicate that triazole derivatives may modulate the JAK/STAT signaling pathway, which is crucial in various hematological malignancies .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that the bioavailability (BA) and half-life of these compounds can significantly influence their therapeutic efficacy. For instance:

  • Half-Life Studies : Compounds similar to this compound have shown varying plasma half-lives depending on their structural modifications .
CompoundHalf-Life (min)Bioavailability (%)
21825
205535

These parameters are critical for optimizing dosing regimens in clinical settings.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Study on Leukemia : A study demonstrated that a series of triazole derivatives exhibited potent activity against leukemia cell lines with IC50 values ranging from 0.96 µM to over 4 µM. This suggests a promising avenue for developing targeted therapies .
  • In Vivo Studies : Animal models have been employed to evaluate the efficacy and safety of these compounds. Results indicated significant tumor regression in treated groups compared to controls .

Properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-7-10-8-4-3-6(9)5-12(8)11-7/h6H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYAFOPPECXXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CC(CCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311316-25-2
Record name 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 5
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Reactant of Route 6
2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

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